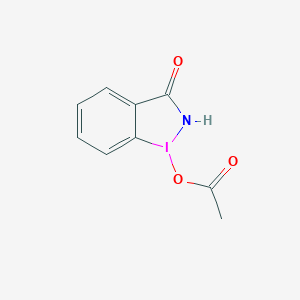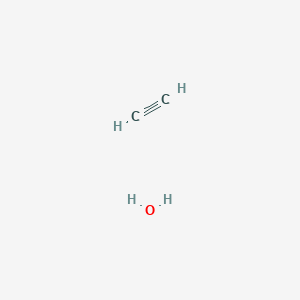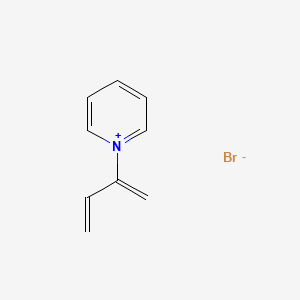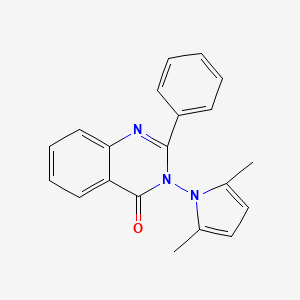![molecular formula C37H33PSi2 B12558550 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine CAS No. 193748-78-6](/img/structure/B12558550.png)
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is a chemical compound with the molecular formula C₃₇H₃₃PSi₂ and a molecular weight of 564.814 g/mol . This compound is known for its unique structure, which includes both silyl and phosphinine groups, making it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine typically involves the bis-silylation of internal alkynes. This process can be catalyzed by transition metals such as nickel (Ni(0)) or palladium (Pd). The reaction conditions often require the use of disilanes and specific directing groups to achieve the desired bis-silylation . For example, the use of unsymmetrical disilanes and a Ni(0) catalytic system has been shown to be effective in achieving stepwise recognition of the two silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl and phosphinine groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like Grignard reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or phosphine oxide derivatives, while reduction could produce silyl or phosphine hydrides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organosilicon and organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and photophysical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine involves its interaction with molecular targets through its silyl and phosphinine groups. These interactions can lead to various chemical transformations, such as the formation of new bonds or the activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(dimethyl(phenylethynyl)silyl)-3,5-diphenyl-1l5-phosphinin-1-yl gold(II) chloride
- Pyridine-fused siloles
Uniqueness
2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine is unique due to its combination of silyl and phosphinine groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and serve as a versatile building block for the synthesis of complex molecules.
Properties
CAS No. |
193748-78-6 |
|---|---|
Molecular Formula |
C37H33PSi2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
[6-[dimethyl(2-phenylethynyl)silyl]-3,5-diphenylphosphinin-2-yl]-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C37H33PSi2/c1-39(2,27-25-30-17-9-5-10-18-30)36-34(32-21-13-7-14-22-32)29-35(33-23-15-8-16-24-33)37(38-36)40(3,4)28-26-31-19-11-6-12-20-31/h5-24,29H,1-4H3 |
InChI Key |
TUTBHDPZTDAABD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C2=C(C=C(C(=P2)[Si](C)(C)C#CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)


![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)

![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
